1-Amino-2-indanol
Overview
Description
Synthesis Analysis
The synthesis of 1-Amino-2-indanol involves various strategies, highlighting the compound's versatility and the synthetic chemists' ingenuity. For instance, (Kim, An, & Ko, 2006) detailed the enantioselective synthesis of cis-1-Amino-2-indanol, emphasizing the control over the stereocenters during the synthesis. Another approach by (Yun et al., 2006) employed enantioselective enzymatic reactions, showcasing the use of lipase and transaminase for the synthesis of both trans- and cis-1-Amino-2-indanol with high diastereomeric and enantiomeric excesses.
Scientific Research Applications
1. Schiff Bases and Stereocontrolled Formation of Fused 1,3-Oxazolidines
- Summary of Application: This research explores the formation of Schiff bases derived from salicylaldehydes and a conformationally restricted amino alcohol (1-amino-2-indanol), as well as the generation of 1,3-oxazolidines, a key heterocyclic core present in numerous bioactive compounds .
- Methods of Application: The study provides experimental evidence, including crystallographic analyses and DFT-based calculations on imine/enamine tautomerism in the solid state and solution .
- Results or Outcomes: In the course of imine formation, a pentacyclic oxazolidine–oxazine structure could be isolated with complete stereocontrol, whose configuration has been determined by merging theory and experiment .
2. HIV Protease Inhibitor, Indinavir
- Summary of Application: 1-Amino-2-indanol is a crucial component of indinavir, a potent HIV protease inhibitor .
- Methods of Application: The synthesis of (1S,2R)-1-amino-2-indanol, a key component of an HIV protease inhibitor, was accomplished through ®-2-hydroxy-1-indanone (®-3), which was prepared by an intramolecular Friedel–Crafts acylation of ®-2-acetoxy-3-phenylpropanoic acid readily available from d-®-phenylalanine .
- Results or Outcomes: Indinavir works by binding to and inhibiting the HIV protease enzyme, thereby preventing the virus from replicating within the host cells.
3. Chiral Auxiliaries in Asymmetric Reactions
- Summary of Application: Oxazolidinones, acetonides and sulfonamides derived from cis-1-amino-2-indanol have been used as chiral auxiliaries in several asymmetric reactions .
4. β2-Adrenergic Agonists
- Summary of Application: 2-Amino substituted 1-indanones, synthesized from 1-Amino-2-indanol, are β2-adrenergic agonists tested for bronchodilating activity .
- Methods of Application: A direct reaction of the latter with n-butylnitrite led to the formation of keto-oximes which underwent a Pd/C catalytic reduction to give 2-amino substituted 1-indanones .
- Results or Outcomes: These 2-amino derivatives are β2-adrenergic agonists tested for bronchodilating activity .
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-amino-2,3-dihydro-1H-inden-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c10-9-7-4-2-1-3-6(7)5-8(9)11/h1-4,8-9,11H,5,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOPKSXMQWBYUOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C2=CC=CC=C21)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60869736 | |
Record name | 1-Amino-2,3-dihydro-1H-inden-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60869736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Amino-2-indanol | |
CAS RN |
74165-73-4 | |
Record name | 1-Amino-2-indanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=74165-73-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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